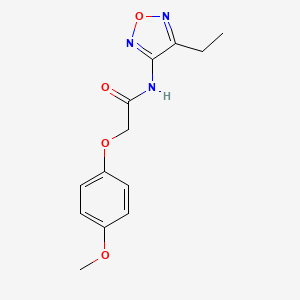

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted with an ethyl group at position 4 and an acetamide linker connected to a 4-methoxyphenoxy moiety. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological and agrochemical applications. The 1,2,5-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 4-methoxyphenoxy group may enhance lipophilicity and bioavailability. Such structural features make it a candidate for drug discovery pipelines, particularly in oncology and plant growth regulation .

Properties

Molecular Formula |

C13H15N3O4 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C13H15N3O4/c1-3-11-13(16-20-15-11)14-12(17)8-19-10-6-4-9(18-2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |

InChI Key |

CSTGSGLKVOTVLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)COC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide” typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via nucleophilic substitution reactions involving appropriate phenol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the oxadiazole ring.

Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the acetamide moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, structural modifications in oxadiazole derivatives have been shown to enhance their activity against cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study demonstrated that derivatives with oxadiazole moieties exhibited IC50 values ranging from 26 to 65 µM against four different cancer cell lines. The research emphasized the importance of the oxadiazole ring in enhancing the anticancer activity of these compounds .

Anti-inflammatory Properties

Oxadiazoles are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways.

Mechanism:

The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

Dual Modulators of ACC and PPARs

This compound has been explored as a dual modulator targeting Acetyl-CoA Carboxylases (ACCs) and Peroxisome Proliferator-Activated Receptors (PPARs). These targets are crucial in managing metabolic disorders like obesity and type 2 diabetes.

Research Findings:

A series of acetamides were designed based on structural similarities with known ACC inhibitors and PPAR agonists. Screening revealed that some derivatives exhibited dual activity, suggesting that they could be developed into effective treatments for metabolic syndrome-related diseases .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of compounds like this compound.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that allow for variations in substituents on the oxadiazole ring and phenoxy group. Characterization techniques such as NMR and mass spectrometry are employed to confirm structural integrity.

Table 1: Summary of Synthetic Pathways

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Ethyl hydrazine + carboxylic acid | Formation of oxadiazole |

| 2 | Alkylation | Alkyl halide + oxadiazole | Substitution on nitrogen |

| 3 | Acetylation | Acetic anhydride + amine | Formation of acetamide |

Future Directions in Research

The ongoing research into this compound suggests several future directions:

- Enhanced Biological Testing: Further in vitro and in vivo studies are required to fully elucidate its therapeutic potential.

- Formulation Development: Investigating suitable formulations for improved bioavailability and targeted delivery.

- Exploration of Derivatives: Synthesizing new derivatives with modified structures to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of “N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties could be exploited in various devices.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Structural Differences and Implications

Oxadiazole vs. Heterocyclic Cores: The 1,2,5-oxadiazole ring in the target compound provides rigidity and metabolic stability compared to triazoles (e.g., WH7) or benzothiazoles (e.g., ). Replacement with a quinazoline sulfonyl group (as in Compound 38) introduces bulkier substituents, enhancing kinase inhibition but reducing solubility .

In contrast, 3,5-dimethylphenoxy (BH53184) or 4-isopropylphenoxy (D160-0070) groups may enhance steric effects, affecting target selectivity . Chloro and methyl substituents (e.g., WH7) are common in agrochemicals for auxin-like activity, suggesting the target compound could also be explored in plant biology .

Acetamide Linker Modifications :

- Sulfonyl or heterocyclic extensions (e.g., quinazoline in Compound 38) significantly alter pharmacokinetic profiles. The simple acetamide linker in the target compound may favor passive diffusion across membranes .

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of an oxadiazole ring, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:

This structure features an ethyl group at the 4-position of the oxadiazole ring and a methoxyphenoxy group at the acetamide position. The oxadiazole moiety is often associated with various biological activities such as antimicrobial and anticancer effects.

Research has indicated that compounds containing the oxadiazole nucleus exhibit significant biological activities through various mechanisms:

- Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. For instance, studies have shown that similar compounds can activate caspase pathways leading to programmed cell death in tumor cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, such as acetyl-CoA carboxylases (ACCs). Inhibitors of ACCs are considered promising targets for treating metabolic disorders like obesity and type 2 diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Ethyl group on oxadiazole | Enhances lipophilicity and bioavailability |

| Methoxy group | Potentially increases selectivity towards specific receptors |

| Variations in phenyl ring | Alters binding affinity to target enzymes |

Studies suggest that modifications to the phenyl ring can significantly impact the compound's potency against specific biological targets .

Case Studies and Research Findings

- Anticancer Activity : A study investigated a series of oxadiazole derivatives including this compound and found that they exhibited cytotoxic effects against various cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating strong potential as anticancer agents .

- Metabolic Disorders : Another research highlighted the dual activity of similar compounds as inhibitors of ACCs while also acting as agonists for PPARα/PPARδ. This dual action suggests that this compound could be a candidate for treating metabolic syndrome-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide and related acetamide derivatives?

- The synthesis typically involves multi-step reactions, such as coupling chloroacetyl chloride with substituted oxadiazole precursors under reflux conditions in the presence of triethylamine (TEA) as a base . For example, describes a protocol where intermediates like 2-chloro-N-substituted acetamide are synthesized via nucleophilic substitution, followed by reaction with potassium carbonate in dimethylformamide (DMF) to form the final product. TLC is critical for monitoring reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Comprehensive characterization requires a combination of spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretching at ~3468 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent integration and chemical environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm) .

- Mass spectrometry to confirm molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and fragmentation patterns .

- Elemental analysis to validate stoichiometry (e.g., %C, %H, %N discrepancies may indicate impurities) .

Q. What solvents and reaction conditions optimize yield for this class of compounds?

- Polar aprotic solvents like DMF or dichloromethane (DCM) are preferred for nucleophilic substitution reactions. Elevated temperatures (reflux) and bases like TEA or Na₂CO₃ improve reaction efficiency. For instance, achieved a 58% yield by using Na₂CO₃ in DCM with acetyl chloride under overnight stirring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral or elemental analysis data for this compound?

- Contradictions in elemental analysis (e.g., calculated vs. observed %N in ) may arise from incomplete purification or side reactions. Solutions include:

- Recrystallization with solvents like ethyl acetate or pet-ether to remove impurities .

- Column chromatography using gradient elution (e.g., 0–8% MeOH in DCM) for better separation .

- Repeat analysis with alternative techniques (e.g., HRMS for accurate mass validation) .

Q. What strategies are effective in designing bioactivity studies for acetamide derivatives with potential hypoglycemic activity?

- outlines a protocol for evaluating hypoglycemic effects in Wistar albino mice:

- Dose optimization : Start with subtoxic doses (e.g., 50–200 mg/kg body weight) via oral administration.

- Biochemical assays : Measure blood glucose levels, liver/kidney function markers, and lipid profiles.

- Control groups : Include vehicle-treated and standard drug (e.g., metformin) cohorts.

- Statistical validation : Use ANOVA or Student’s t-test for significance (p < 0.05) .

Q. How do crystallographic studies enhance understanding of this compound’s molecular conformation?

- Single-crystal X-ray diffraction (as in ) reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsional angles (e.g., nitro group twist relative to the benzene ring). Such data informs stability predictions and docking studies for pharmacological targets .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities without compromising purity?

- Key considerations include:

- Solvent volume optimization : Reduce excess solvent while maintaining solubility.

- Heat dissipation : Use jacketed reactors to control exothermic reactions during scaling.

- Purification : Replace TLC with HPLC for high-throughput impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.